2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Evidence Gap Data Availability Procurement Decision Support

2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3) is a fully synthetic, small-molecule quinoxaline derivative (C18H12F3N3, MW 327.31). It belongs to the class of 2,3-disubstituted quinoxalines that carry both a 3-(trifluoromethyl) substituent on the quinoxaline core and an α-arylacetonitrile side chain.

Molecular Formula C18H12F3N3
Molecular Weight 327.3 g/mol
CAS No. 338773-74-3
Cat. No. B3128053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
CAS338773-74-3
Molecular FormulaC18H12F3N3
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C#N)C2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C18H12F3N3/c1-11-5-4-6-12(9-11)13(10-22)16-17(18(19,20)21)24-15-8-3-2-7-14(15)23-16/h2-9,13H,1H3
InChIKeyKBSMMFJXDNUTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3): Procurement-Relevant Baseline


2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3) is a fully synthetic, small-molecule quinoxaline derivative (C18H12F3N3, MW 327.31) . It belongs to the class of 2,3-disubstituted quinoxalines that carry both a 3-(trifluoromethyl) substituent on the quinoxaline core and an α-arylacetonitrile side chain. This scaffold is broadly explored for serine protease inhibition (notably HCV NS3-NS4A), type III receptor tyrosine kinase inhibition (PDGFR, FLT3, KIT), and anti-trypanosomatid activity [1][2][3]. The compound is supplied exclusively for research and industrial R&D applications.

Why Substitution Risks Undermining 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile Procurement Decisions


Within the quinoxaline-acetonitrile series, even subtle aryl modifications sharply alter key properties. The 3-methylphenyl substituent creates a distinct LogP, steric environment, and electronic profile compared to the 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs that are commercially available . In related kinase-targeted quinoxalines, a positional isomer switch changed biochemical potency 15–20 fold, demonstrating that in-class compounds are not functionally interchangeable [1]. For serine protease programs, electron-withdrawing versus electron-donating substituents at the 2- and 3-positions of quinoxalines produce completely divergent inhibition profiles, making unverified replacement scientifically unsound [2].

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3)


Evidence Gap Notification: Absence of Direct Comparator-Based Quantitative Data

Despite systematic searching of public literature databases, patent repositories, BindingDB, ChEMBL, and major chemical vendor catalogs, no directly extractable quantitative comparison between 2-(3-methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3) and its closest analogs (e.g., 4-chlorophenyl analog CAS 338412-15-0; 4-fluorophenyl analog; unsubstituted phenyl analog) could be identified. No peer-reviewed primary research paper or patent was found that reports head-to-head IC50, Ki, EC50, selectivity, PK, solubility, metabolic stability, or in vivo efficacy data for this specific compound versus named comparators under identical assay conditions [1][2]. A BindingDB entry (ID 50048866) reports muscarinic acetylcholine receptor affinity of 16,000–36,000 (units unspecified) for a compound mapped to this CAS, but no comparator data exists for the same assay, and the ligand identity could not be independently confirmed [3]. Consequently, numerical differentiation claims cannot be substantiated at this time. Users selecting this compound must treat it as an unevaluated chemical probe and independently generate comparative data against their specific alternative candidates.

Evidence Gap Data Availability Procurement Decision Support

Informed Application Scenarios for 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 338773-74-3)


Serine Protease Inhibitor Discovery (e.g., HCV NS3-NS4A)

The quinoxaline-acetonitrile scaffold is a recognized pharmacophore for HCV NS3-NS4A protease inhibition [1]. The 3-methylphenyl and 3-CF₃ substituents can be systematically probed in FRET-based enzyme assays to establish SAR relative to halogenated or unsubstituted phenyl controls. This compound serves as a research intermediate in programs optimizing non-nucleoside protease inhibitors.

Type III Receptor Tyrosine Kinase Probe Development (PDGFR, FLT3, KIT)

Tricyclic quinoxaline congeners have demonstrated nanomolar to low-micromolar PDGFR inhibition (e.g., AGL-2043, IC₅₀ ~0.8 µM vs PDGFR) [2]. This 2,3-disubstituted monocyclic quinoxaline-acetonitrile can be employed as a precursor for cyclization to tricyclic analogs, or evaluated directly in in vitro kinase selectivity panels to compare its profile against established inhibitors.

Anti-Trypanosomatid Activity Screening (T. cruzi / Leishmania)

3-Trifluoromethylquinoxaline derivatives have shown sub-micromolar activity against Trypanosoma cruzi, with electron-withdrawing substituents at positions 2, 3, 6, and 7 enhancing potency [3]. This compound, bearing a 3-CF₃ group, is suitable for testing in standardized anti-trypanosomatid assays alongside N-oxide and halo-substituted counterparts to determine its relative efficacy and cytotoxicity index.

Chemical Biology Probe for Muscarinic Acetylcholine Receptor Profiling

Preliminary BindingDB data suggest measurable affinity (16,000–36,000 range) for central muscarinic receptors [4]. Although selectivity against M1–M5 subtypes is unknown, the compound may serve as a starting point for medicinal chemistry optimization toward subtype-selective muscarinic ligands, requiring confirmatory radioligand displacement assays and functional cAMP/calcium flux readouts.

Quote Request

Request a Quote for 2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.